L685818

Immunophilin ligand FKBP12 binding Calcineurin inhibition

FK-506 confounds FKBP12 pathway studies by suppressing T-cell activation via calcineurin inhibition. L685818 eliminates this variable: it binds FKBP12 with high affinity yet does not inhibit calcineurin or block T-cell proliferation. • Non-immunosuppressive FKBP12 engagement - enables clean dissection of FKBP12-dependent signaling without cytokine interference • Neuroprotective at 0.01-1 µM against MPP+ and 6-OHDA toxicity; promotes neurite outgrowth in dopaminergic neuron cultures • Antifungal against Cryptococcus neoformans at 37°C via calcineurin inhibition, enabling target validation without host immunosuppression Supplied with full QC documentation. Research-use-only compound available for global B2B procurement.

Molecular Formula C43H69NO13
Molecular Weight 808.0 g/mol
Cat. No. B1220320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL685818
SynonymsL 685,818
L 685818
L-685,818
L-685818
Molecular FormulaC43H69NO13
Molecular Weight808.0 g/mol
Structural Identifiers
SMILESCCC1C=C(C(C(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)O)C
InChIInChI=1S/C43H69NO13/c1-10-29-18-23(2)37(48)24(3)19-35(54-8)39-36(55-9)20-26(5)43(52,57-39)40(49)41(50)44-16-12-11-13-30(44)42(51)56-38(27(6)32(46)22-33(29)47)25(4)17-28-14-15-31(45)34(21-28)53-7/h17-18,24,26-32,34-39,45-46,48,52H,10-16,19-22H2,1-9H3/b23-18+,25-17+/t24-,26-,27-,28+,29-,30+,31-,32+,34-,35+,36+,37-,38-,39-,43-/m1/s1
InChIKeyNOQNPBXNHMZMTC-UGTSZWOVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L685818 Compound Overview


L685818 is a specific immunophilin ligand that acts as the C18-hydroxy, C21-ethyl analog of the immunosuppressant macrolide FK-506 (tacrolimus) [1]. Unlike FK-506, L685818 does not suppress T-cell activation or inhibit calcineurin phosphatase activity, enabling its use as a non-immunosuppressive tool compound for probing FKBP12-dependent pathways and evaluating therapeutic potential in neurology and infectious disease [2]. L685818 demonstrates neuroregenerative and neuroprotective properties in dopaminergic neuron cultures, protects against MPP+ and 6-OHDA toxicity, and exhibits antifungal activity against Cryptococcus neoformans via calcineurin inhibition [3][4].

L685818 Substitution Not Advisable


L685818 possesses a unique pharmacological profile that distinguishes it from FK-506, rapamycin, and other immunophilin ligands. While it binds FKBP12 with high affinity and inhibits peptidyl-prolyl isomerase (PPIase) activity, it does not inhibit calcineurin phosphatase or suppress T-cell activation [1]. This contrasts sharply with FK-506, which potently suppresses immunity via calcineurin inhibition, and with GPI1046, which exhibits different neurotrophic potency [2][3]. Consequently, substitution with immunosuppressive analogs would confound experimental results and introduce off-target immunomodulatory effects. Furthermore, L685818 shows species-specific antifungal activity and temperature-dependent toxicity against Cryptococcus neoformans, properties not shared by all FKBP12 binders [4]. These differential effects mandate use of the specific compound L685818 to achieve the desired non-immunosuppressive, neuroprotective, or antifungal outcomes.

L685818 Evidence Against Comparators


High-Affinity FKBP12 Binding Without Calcineurin Inhibition

L685818 binds FKBP12 with high affinity and inhibits its PPIase activity but, unlike FK-506, does not inhibit calcineurin phosphatase activity or suppress T-cell activation [1]. In a direct head-to-head study, L685818 antagonized the immunosuppressive effects of both FK-506 and rapamycin, demonstrating its unique non-immunosuppressive profile [1].

Immunophilin ligand FKBP12 binding Calcineurin inhibition

Dopaminergic Neuron Protection from MPP+ and 6-OHDA

In primary midbrain dopaminergic neuron cultures, L685818 at concentrations ranging from 0.01 to 1 µM significantly protected against MPP+ and 6-OHDA toxicity, as demonstrated by increased tyrosine hydroxylase (TH) immunoreactivity and preserved neuronal morphology [1]. This effect was comparable to that of FK-506 and GPI1046 in the same study, establishing L685818 as a neuroprotective immunophilin ligand [1].

Neuroprotection Dopaminergic neurons Parkinson's disease models

Neuronal Process Regeneration in Dopaminergic Neurons

Morphological analysis revealed that MPP+ and 6-OHDA caused retraction and loss of neuronal processes, whereas L685818 (0.01-1 µM) promoted regeneration, as evidenced by increased process number and length [1]. This neuroregenerative effect was observed alongside FK-506 and GPI1046, confirming L685818's capacity to support neuronal repair [1].

Neuroregeneration Neurite outgrowth Dopaminergic neurons

Temperature-Dependent Antifungal Activity Against C. neoformans

L685818 is toxic to Cryptococcus neoformans at 37°C but not at 24°C, similar to FK-506 [1]. FK-506-resistant C. neoformans mutants are also resistant to L685818, confirming a shared mechanism of action involving calcineurin inhibition [1]. Importantly, L685818 retains antifungal activity while lacking immunosuppressive effects, distinguishing it from FK-506 [1].

Antifungal Cryptococcus neoformans Calcineurin inhibitor

L685818 Application Scenarios


FKBP12 Pathway Probing Without Immunosuppression

L685818 is ideal for studies requiring FKBP12 engagement without downstream immunosuppression. It can be used to dissect FKBP12-dependent signaling pathways in T-cells, neurons, and other cell types, avoiding the confounding effects of calcineurin inhibition and cytokine suppression associated with FK-506 [1]. This application is supported by direct head-to-head data showing L685818 binds FKBP12 but does not inhibit calcineurin or T-cell activation [1].

Neuroprotection and Neuroregeneration in Parkinson's Models

L685818 is suitable for investigating neuroprotective and neuroregenerative mechanisms in dopaminergic neuron cultures exposed to MPP+ or 6-OHDA, relevant to Parkinson's disease research [2]. Its non-immunosuppressive nature allows for long-term in vitro studies without immune system interference. The quantitative evidence demonstrates L685818's efficacy in protecting neurons and promoting neurite outgrowth at 0.01-1 µM [2].

Antifungal Target Validation and Synergy with Calcineurin Inhibitors

L685818 can be employed to validate calcineurin as an antifungal target in Cryptococcus neoformans and to explore synergistic combinations with other antifungals such as fluconazole or caspofungin [3][4]. Its lack of immunosuppressive activity makes it a safer tool for in vivo antifungal studies compared to FK-506. The evidence confirms its temperature-dependent toxicity and shared mechanism with FK-506 [3][4].

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